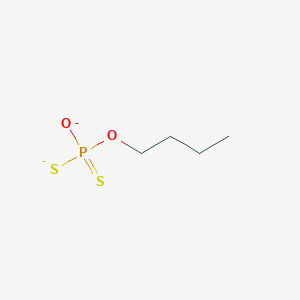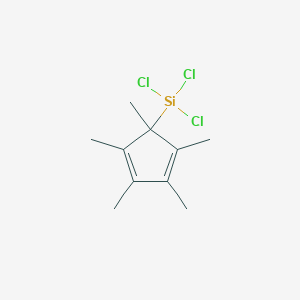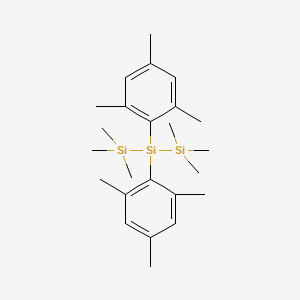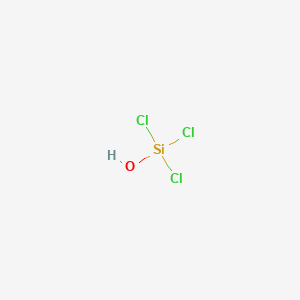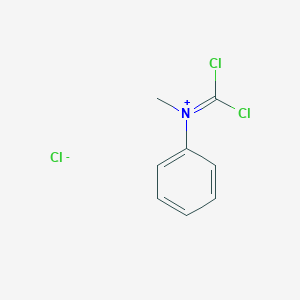
beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl: is a glucosiduronic acid derivative This compound is characterized by the presence of a beta-D-glucopyranosiduronic acid moiety linked to a 2-methoxy-1-methylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl typically involves the glycosylation of glucuronic acid derivatives with 2-methoxy-1-methylethyl alcohol. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to glucopyranose derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various glucopyranosiduronic acid derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of bioactive molecules
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Beta-D-Glucosiduronic acid: A glucosiduronic acid derivative with similar structural properties.
2-Methoxyestrone 3-O-beta-D-glucuronide: A steroid glucosiduronic acid with a methoxy group at position 2
Uniqueness
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl is unique due to its specific combination of a glucopyranosiduronic acid moiety and a 2-methoxy-1-methylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
85684-23-7 |
|---|---|
Fórmula molecular |
C10H18O8 |
Peso molecular |
266.24 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1-methoxypropan-2-yloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H18O8/c1-4(3-16-2)17-10-7(13)5(11)6(12)8(18-10)9(14)15/h4-8,10-13H,3H2,1-2H3,(H,14,15)/t4?,5-,6-,7+,8-,10+/m0/s1 |
Clave InChI |
WNWJVTRWDODSSV-FUVYWUSZSA-N |
SMILES isomérico |
CC(COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canónico |
CC(COC)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)

![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
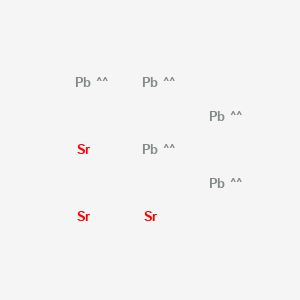
![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
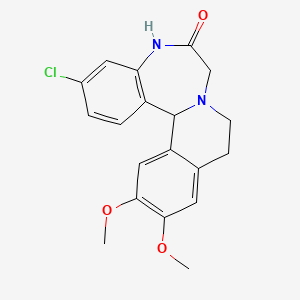
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
